6,7-dimethoxy-3-(3-morpholinopropyl)-2-(propylsulfanyl)-4(3H)-quinazolinimine
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Overview
Description
6,7-Dimethoxy-3-(3-morpholinopropyl)-2-(propylsulfanyl)-4(3H)-quinazolinimine is a synthetic organic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities and are often explored for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-3-(3-morpholinopropyl)-2-(propylsulfanyl)-4(3H)-quinazolinimine typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or its derivatives under acidic or basic conditions.
Introduction of Methoxy Groups: Methoxy groups at positions 6 and 7 can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Attachment of the Morpholinopropyl Group: The morpholinopropyl group can be introduced through nucleophilic substitution reactions, where a suitable leaving group (e.g., halide) on the quinazoline core is replaced by the morpholinopropyl moiety.
Addition of the Propylsulfanyl Group: The propylsulfanyl group can be attached via thiolation reactions, where a propylthiol reagent reacts with an appropriate precursor on the quinazoline core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The methoxy and morpholinopropyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base or under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its structural similarity to other bioactive quinazolines.
Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like the morpholinopropyl and propylsulfanyl moieties could influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-4(3H)-quinazolinone: Lacks the morpholinopropyl and propylsulfanyl groups.
3-(3-Morpholinopropyl)-2-(propylsulfanyl)-4(3H)-quinazolinone: Lacks the methoxy groups.
6,7-Dimethoxy-2-(propylsulfanyl)-4(3H)-quinazolinone: Lacks the morpholinopropyl group.
Uniqueness
The unique combination of methoxy, morpholinopropyl, and propylsulfanyl groups in 6,7-dimethoxy-3-(3-morpholinopropyl)-2-(propylsulfanyl)-4(3H)-quinazolinimine distinguishes it from other quinazoline derivatives
Properties
IUPAC Name |
6,7-dimethoxy-3-(3-morpholin-4-ylpropyl)-2-propylsulfanylquinazolin-4-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O3S/c1-4-12-28-20-22-16-14-18(26-3)17(25-2)13-15(16)19(21)24(20)7-5-6-23-8-10-27-11-9-23/h13-14,21H,4-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BISWIAQUGOELCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=CC(=C(C=C2C(=N)N1CCCN3CCOCC3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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